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Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1207424 Get Quote

Spectroscopic Analysis of C.I. Disperse Red 54:
A Technical Guide
Disclaimer: This guide provides a comprehensive framework for the spectroscopic analysis of

C.I. Disperse Red 54. However, specific experimental values for the absorption and

fluorescence maxima of this particular dye are not readily available in the reviewed public-

domain scientific literature. Therefore, to illustrate the data presentation and interpretation,

representative data from a similar monoazo disperse dye is used in the tables below.

Researchers should determine the precise spectral characteristics experimentally.

Introduction to C.I. Disperse Red 54
C.I. Disperse Red 54 is a synthetic organic compound classified as a monoazo disperse dye.

[1] Such dyes are characterized by low water solubility and are typically applied to hydrophobic

fibers like polyester from an aqueous dispersion.[2] The vibrant red color arises from its

chemical structure, which contains an azo group (-N=N-) acting as a chromophore, connected

to aromatic rings. This conjugated system is responsible for the absorption of light in the visible

spectrum.

Table 1: Chemical and Physical Properties of C.I. Disperse Red 54
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Property Value Reference

C.I. Name Disperse Red 54 [1]

C.I. Number 11131 [1]

CAS Numbers
6657-37-0, 12217-86-6, 6021-

61-0
[1]

Chemical Class Monoazo Dye [1]

Molecular Formula C₁₉H₁₈ClN₅O₄ [1]

Molecular Weight 415.83 g/mol [1]

Appearance Yellow-red / purple powder [1]

IUPAC Name

methyl 3-[4-[(2-chloro-4-

nitrophenyl)diazenyl]-N-(2-

cyanoethyl)anilino]propanoate

UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within a

dye molecule. The absorption spectrum reveals the wavelength of maximum absorbance

(λmax), which is a key identifier and is directly related to the color of the compound. For azo

dyes, the main absorption band in the visible region is typically due to a π→π* electronic

transition within the conjugated system.

Experimental Protocol: UV-Vis Analysis
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of C.I.
Disperse Red 54.

Solvent Selection: Choose a spectral-grade solvent in which the dye is soluble. Common

choices for disperse dyes include ethanol, acetone, methanol, and dimethyl sulfoxide

(DMSO). Note that the choice of solvent can influence the λmax due to solvatochromic

effects.
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Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Red 54
powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1

mg/mL).

Working Solution Preparation: Dilute the stock solution to a concentration suitable for

spectroscopic analysis, typically in the micromolar range (e.g., 1x10⁻⁵ M to 5x10⁻⁵ M). The

final absorbance should ideally be within the linear range of the spectrophotometer (0.1 to

1.0 A.U.).

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to serve as a blank.

Fill a matching cuvette with the dye working solution.

Data Acquisition:

Perform a baseline correction with the solvent-filled blank cuvette.

Scan the sample across a wavelength range of at least 300–700 nm to cover the entire

visible spectrum.

Identify the wavelength of maximum absorbance (λmax).
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Fig. 1: Experimental workflow for UV-Vis spectroscopic analysis.

Quantitative Data (Illustrative)
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The following table presents representative UV-Vis absorption data for a similar monoazo

disperse dye. The exact λmax for C.I. Disperse Red 54 may vary and is highly dependent on

the solvent environment. Azo dyes with electron-donating and electron-withdrawing groups

typically exhibit positive solvatochromism, where the λmax shifts to a longer wavelength (a red

shift) as solvent polarity increases.

Table 2: Illustrative UV-Vis Absorption Data

Solvent λmax (nm)
Molar Extinction
Coefficient (ε) (L
mol⁻¹ cm⁻¹)

Transition

Ethanol ~495 Not Reported π→π

Acetone ~500 Not Reported π→π

Toluene ~480 Not Reported π→π*

Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emission properties of a molecule after it

absorbs light. A fluorescent dye absorbs light at a specific excitation wavelength, promoting an

electron to an excited state. The electron then returns to the ground state, emitting light at a

longer wavelength (lower energy). The difference between the excitation (or absorption)

maximum and the emission maximum is known as the Stokes shift.

Experimental Protocol: Fluorescence Analysis
Sample Preparation: Prepare a series of dilute solutions from the stock solution, typically 1 to

2 orders of magnitude more dilute than for UV-Vis analysis, to avoid inner filter effects and

concentration quenching.

Instrumentation:

Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp)

and two monochromators (for excitation and emission).

Excitation Spectrum Acquisition:
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Set the emission monochromator to the expected emission maximum (a preliminary scan

may be needed).

Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm). The

resulting spectrum should resemble the absorption spectrum and will identify the optimal

excitation wavelength (Exλmax).

Emission Spectrum Acquisition:

Set the excitation monochromator to the Exλmax determined in the previous step.

Scan the emission monochromator from a wavelength slightly longer than the excitation

wavelength to the end of the desired range (e.g., 500-750 nm).

Identify the wavelength of maximum fluorescence emission (Emλmax).

Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (nm) = Emλmax -

λmax.
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Fig. 2: Experimental workflow for fluorescence spectroscopic analysis.
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Quantitative Data (Illustrative)
The following table presents representative fluorescence data for a similar monoazo disperse

dye in ethanol. The fluorescence properties, including quantum yield and Stokes shift, are

sensitive to the molecular environment, solvent viscosity, and temperature.

Table 3: Illustrative Fluorescence Data (in Ethanol)

Parameter Value

Excitation Maximum (Exλmax) ~495 nm

Emission Maximum (Emλmax) ~640 nm

Stokes Shift ~145 nm

Quantum Yield (ΦF) Not Reported

Relationship Between Absorption and Emission
The processes of absorption and fluorescence are fundamentally linked. A molecule absorbs

energy, transitioning from the ground electronic state (S₀) to an excited state (S₁). After a very

short time, during which some energy is lost non-radiatively, the molecule relaxes back to the

ground state by emitting a photon. Because of this non-radiative energy loss, the emitted

photon always has less energy (and thus a longer wavelength) than the absorbed photon,

giving rise to the Stokes shift.
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Fig. 3: Relationship between light absorption and fluorescence emission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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